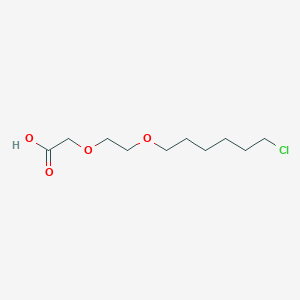

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

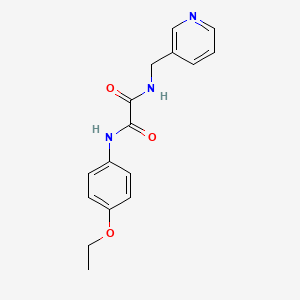

“2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid” is a chemical compound with the molecular formula C10H19ClO4 . It has an average mass of 238.708 Da and a monoisotopic mass of 238.097183 Da . It is also known by its IUPAC name "{2-[(6-Chlorohexyl)oxy]ethoxy}acetic acid" .

Synthesis Analysis

The synthesis of a similar compound, “2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine”, has been reported . The process involves the reaction of 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate (Boc2O) in ethanol solution for protecting the amino group. This is followed by the condensation of the resultant tert-butyl-(2-(2-hydroxy)ethyl)carbamate with 1-bromo-6-chlorohexane in the presence of NaOH (50%) and tetrabutylammonium bromide to form tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate. Finally, the carbamate is deprotected in a mixture of dichloromethane and trifluoroacetic acid to yield (2-(2-(6-chlorohexy)oxy)ethyl)carbamate .Molecular Structure Analysis

The molecular structure of “2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid” consists of a chain of carbon atoms with a chlorine atom attached to the sixth carbon atom from one end. The other end of the chain is attached to an acetic acid group through an ether linkage .Physical And Chemical Properties Analysis

“2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid” is a solid at 20 degrees Celsius . It has a molecular weight of 238.71 . The compound is colorless to light yellow and clear in its liquid form .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid and its derivatives have been utilized in various chemical synthesis and characterization studies. For example, ethoxyphenylphosphinyl acetic acid has been explored as a versatile chiral phosphonic auxiliary, showing promise in chiral derivatizing agents for amines and alcohols. The preliminary studies indicated satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra, suggesting its potential use in stereochemistry and asymmetric synthesis (Majewska, 2019).

Application in Bioconjugation and Drug Delivery Systems

The compound has been applied in the synthesis of new thiol-reactive heterobifunctional reagents aimed for incorporation into liposomal constructs used for immunization. These constructs are designed to enhance the accessibility and reduce the intrinsic immunogenicity of synthetic peptides, potentially improving the efficacy of vaccination formulations (Frisch, Boeckler, & Schuber, 1996).

Exploration in Molecular Structure Studies

The compound's derivatives have been explored in molecular structure studies, such as the investigation of the crystal structures of metal phenoxyalkanoic acid interactions. These studies provide insights into the coordination chemistry and molecular geometry, contributing to a deeper understanding of complex formation and structural properties (O'reilly, Smith, Kennard, & Mak, 1987).

Safety and Hazards

Propiedades

IUPAC Name |

2-[2-(6-chlorohexoxy)ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO4/c11-5-3-1-2-4-6-14-7-8-15-9-10(12)13/h1-9H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVRQBNHQOLQED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(furan-2-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide](/img/structure/B2612944.png)

![2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid](/img/structure/B2612952.png)

![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2612956.png)

![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2612958.png)

![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2612961.png)

![N-(2-furylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2612964.png)